molecular formula C13H7Cl2NO B1626572 5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole CAS No. 87999-66-4

5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole

Cat. No.: B1626572
CAS No.: 87999-66-4
M. Wt: 264.1 g/mol
InChI Key: JJHLZLGTDZZBMJ-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole is a chemical compound belonging to the isoxazole family. Isoxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of chlorine atoms at the 5 and 2 positions on the phenyl and benzo[d]isoxazole rings, respectively. Isoxazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole can be achieved through several methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions. This method is efficient and environmentally friendly . Another method involves the reaction of aldehydes with primary nitro compounds, which has been extensively studied for the synthesis of functionalized isoxazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and metal-free catalysts are preferred to maintain green chemistry principles and atom economy .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole involves its interaction with molecular targets and pathways. The compound’s biological activity is primarily due to its ability to inhibit specific enzymes and receptors. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at specific positions enhances its reactivity and potential for various applications .

Properties

IUPAC Name

5-chloro-3-(2-chlorophenyl)-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-8-5-6-12-10(7-8)13(16-17-12)9-3-1-2-4-11(9)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHLZLGTDZZBMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC3=C2C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70520129
Record name 5-Chloro-3-(2-chlorophenyl)-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87999-66-4
Record name 5-Chloro-3-(2-chlorophenyl)-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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